

# Exploring RNA-RNA Interactions with TBIA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trans-bis-isatoic anhydride (**TBIA**) as a chemical probe for investigating higher-order RNA-RNA interactions. It is designed for researchers in molecular biology, structural biology, and drug development who are interested in elucidating the complex three-dimensional structures of RNA molecules. This document details the underlying chemical principles, experimental protocols, and data analysis workflows for employing **TBIA** in conjunction with the SHAPE-JuMP methodology.

# Introduction to TBIA for RNA Structure Probing

Understanding the intricate three-dimensional architecture of RNA is crucial for deciphering its function in cellular processes and for the rational design of RNA-targeted therapeutics. While much is known about RNA secondary structure, the mapping of tertiary and higher-order interactions remains a significant challenge. trans-bis-isatoic anhydride (**TBIA**) is a bifunctional chemical probe developed to capture these long-range interactions by covalently crosslinking nucleotides that are distant in the primary sequence but in close spatial proximity within the folded RNA structure[1].

**TBIA** is a type of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, but with a key difference: it possesses two reactive isatoic anhydride moieties. This bifunctional nature allows **TBIA** to react with the 2'-hydroxyl groups of two different nucleotides, forming a covalent crosslink between them[1]. These crosslinks serve as markers for regions of

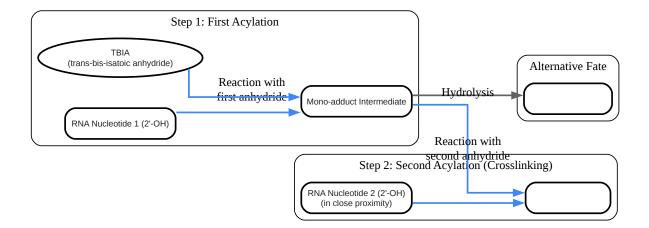


the RNA that are interacting in three-dimensional space, providing valuable constraints for structural modeling.

The primary application of **TBIA** is within the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology. This technique uses an engineered reverse transcriptase that can "jump" across the **TBIA**-induced crosslink, recording the event as a specific deletion in the resulting complementary DNA (cDNA). High-throughput sequencing of this cDNA library allows for the precise identification of the crosslinked nucleotides[1].

# The Chemistry of TBIA-RNA Interaction

**TBIA** functions by acylating the 2'-hydroxyl group of ribonucleotides, a site that is generally flexible and accessible in non-base-paired regions of an RNA molecule. The reaction mechanism involves two successive acylation events, as depicted below.



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**TBIA** Reaction Mechanism with RNA.

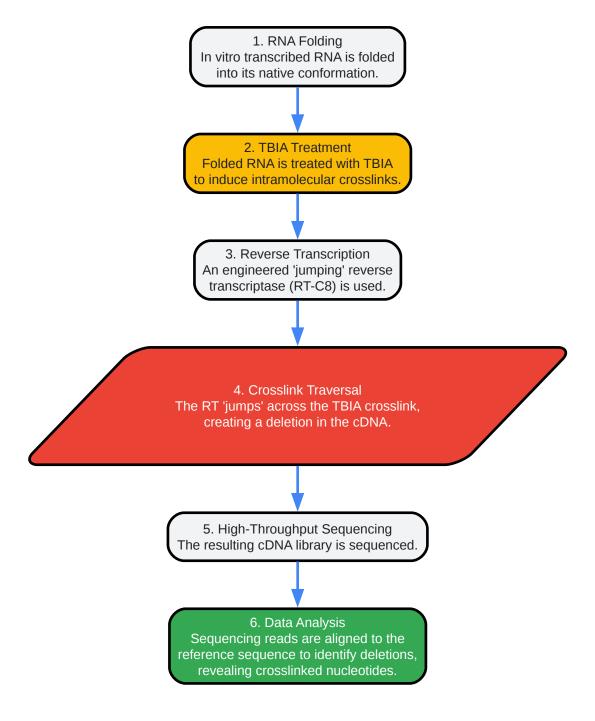


The initial reaction of one of **TBIA**'s isatoic anhydride moieties with a nucleotide's 2'-OH group forms a mono-adduct. The second anhydride group can then react with a spatially proximal nucleotide to form a stable crosslink. Alternatively, if no other nucleotide is suitably positioned, the second anhydride can hydrolyze, resulting in a stable, non-crosslinked mono-adduct[1].

# **Experimental Protocol: The SHAPE-Jump Workflow**

The SHAPE-JuMP technique provides a robust workflow for identifying **TBIA**-induced crosslinks. The key steps, from RNA preparation to data analysis, are outlined below.





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Overview of the SHAPE-JuMP Experimental Workflow.

# **RNA Preparation and Folding**

 RNA Transcription: The RNA of interest is produced by in vitro transcription from a DNA template.



- Purification: The transcript is purified using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.
- Folding: The purified RNA is folded into its functional conformation. A typical folding buffer
  may contain HEPES, MgCl<sub>2</sub>, and KCl at appropriate concentrations. The RNA is heated to
  denature any misfolded structures and then slowly cooled to room temperature to allow for
  proper folding.

## **TBIA** Crosslinking Reaction

- Reagent Preparation: Prepare a fresh stock solution of TBIA in a dry, water-miscible solvent like dimethyl sulfoxide (DMSO).
- Reaction Setup: The folded RNA is treated with TBIA. The final concentration of TBIA and
  the reaction time are critical parameters that may need optimization for different RNAs. A
  typical reaction might involve treating the RNA with TBIA for a defined period at a specific
  temperature (e.g., 37°C).
- Quenching: The reaction is quenched to stop further crosslinking.
- RNA Purification: The crosslinked RNA is purified to remove unreacted TBIA and other reaction components.

### **Reverse Transcription with Engineered Polymerase**

- Primer Annealing: A fluorescently labeled or sequencing-adapter-containing primer is annealed to the 3' end of the modified RNA.
- Reverse Transcription: The key to SHAPE-JuMP is the use of an engineered reverse
  transcriptase, RT-C8, which has been optimized to be permissive towards alternative nucleic
  acid backbones[1]. This enzyme can traverse the TBIA crosslink, effectively "jumping" from
  one side of the crosslink to the other. This traversal event results in a deletion in the
  synthesized cDNA strand corresponding to the region between the crosslinked
  nucleotides[1].
- cDNA Purification: The resulting cDNA is purified.



# **Library Preparation and Sequencing**

- Library Construction: The purified cDNA is prepared for high-throughput sequencing using standard library preparation kits. This typically involves ligation of sequencing adapters.
- Sequencing: The library is sequenced on a suitable platform to generate a large number of reads.

# **Data Analysis and Interpretation**

The primary goal of the data analysis is to identify the deletion events in the sequencing reads, which correspond to the **TBIA** crosslinks.

- Read Alignment: Sequencing reads are aligned to the reference sequence of the RNA.
- Deletion Identification: Custom scripts or bioinformatics tools are used to identify reads that contain deletions not present in control samples (e.g., RNA treated with a mono-functional reagent or no reagent).
- Crosslink Mapping: The start and end points of the deletions are mapped back to the RNA sequence, identifying the pair of nucleotides that were crosslinked by TBIA.
- Structural Modeling: The identified long-range interactions are used as constraints to guide computational modeling of the RNA's three-dimensional structure.

# **Quantitative Data Summary**

The efficiency of **TBIA**-induced crosslinking can be assessed by denaturing gel electrophoresis. Crosslinked RNA species will exhibit lower mobility compared to their uncrosslinked counterparts.



RNA Molecule	Crosslinking Efficiency (%)	Observation	Reference
Bacillus stearothermophilus RNase P catalytic domain	5 - 10	Concentration- independent, indicating intramolecular crosslinks.	[1]
Varkud satellite (VS) ribozyme (A756G mutant)	5 - 10	Efficient crosslinking observed as a lower mobility band on a denaturing gel.	[1]

Table 1: Reported TBIA Crosslinking Efficiency for Model RNAs.

#### Conclusion

**TBIA**, when coupled with the SHAPE-JuMP methodology, offers a powerful approach for the direct mapping of higher-order RNA-RNA interactions. By providing experimental data on through-space nucleotide proximities, this technique can significantly enhance the accuracy of RNA structural modeling. For researchers in drug development, a detailed understanding of RNA tertiary structure is invaluable for identifying and validating novel drug targets and for designing structure-based therapies. The protocols and workflows described in this guide provide a solid foundation for the successful application of **TBIA** in exploring the complex world of RNA architecture.

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### References

 1. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC [pmc.ncbi.nlm.nih.gov]



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